

2-Benzylamino-4-methylpyridine: A Technical Guide for the Research Professional

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Compound of Interest

Compound Name: 2-Benzylamino-4-methylpyridine

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An In-depth Whitepaper on a Versatile Research Chemical

Abstract

This technical guide provides a comprehensive overview of **2-Benzylamino-4-methylpyridine**, a research chemical with potential applications in drug discovery and development. Due to the limited availability of direct experimental data for this specific compound, this paper draws upon established synthetic methodologies and the known biological activities of structurally related molecules, particularly those based on the 2-aminopyridine scaffold. This guide furnishes detailed, plausible experimental protocols for its synthesis and potential biological evaluation, alongside key physicochemical and safety data. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and similar chemical entities.

Introduction

2-Benzylamino-4-methylpyridine, also known as N-benzyl-4-methylpyridin-2-amine, belongs to the broad class of 2-aminopyridine derivatives. The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.^{[1][2]} These activities include anti-inflammatory, antimicrobial, antiviral, and anticancer properties.^[1] The addition of a benzyl group to the amino function introduces further structural complexity and potential for interaction with biological targets. While specific research on **2-Benzylamino-4-methylpyridine** is not extensively published, its precursor, 2-amino-4-methylpyridine, is a known inhibitor of nitric oxide synthase (NOS), suggesting a potential

avenue of investigation for the title compound.[3] This guide aims to consolidate the available information and provide a structured framework for its synthesis and further study.

Physicochemical Properties and Safety Data

A summary of the known physicochemical properties and safety information for **2-Benzylamino-4-methylpyridine** is presented below. This data is primarily sourced from safety data sheets and chemical supplier information.

Table 1: Physicochemical Properties of **2-Benzylamino-4-methylpyridine**

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 58088-62-3 | [4] |
| Molecular Formula | C ₁₃ H ₁₄ N ₂ | [4] |
| Molecular Weight | 198.26 g/mol | [4] |
| Melting Point | 98-100 °C | [4] |
| Appearance | Solid | N/A |

Table 2: Safety and Hazard Information for **2-Benzylamino-4-methylpyridine**

| Hazard Statement | Precautionary Statement |
|---|--|
| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/eye protection/face protection. |
| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

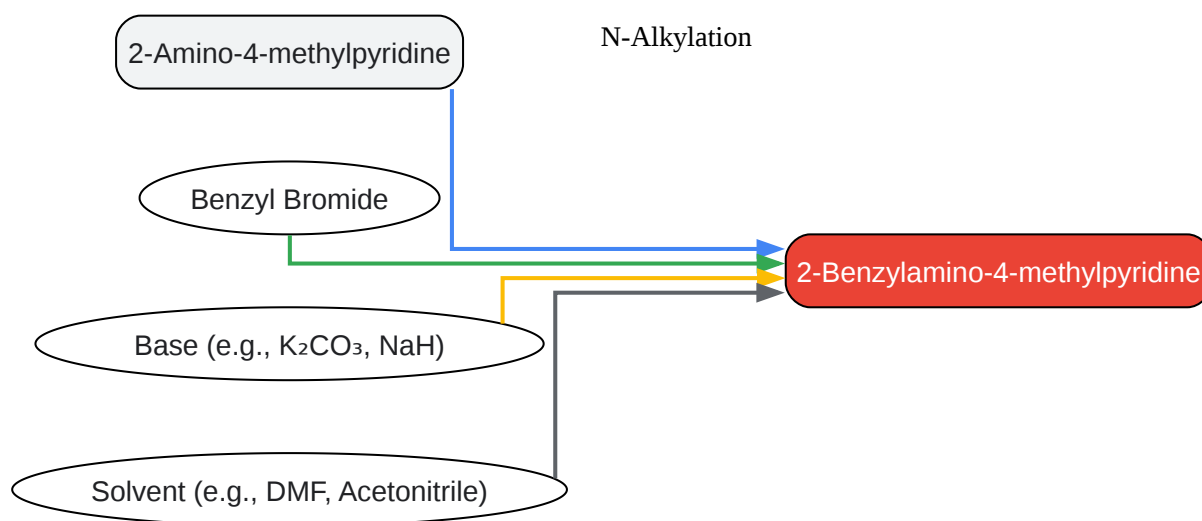
Note: This information is not exhaustive. Researchers should consult the full Safety Data Sheet (SDS) before handling this compound.

Synthesis of 2-Benzylamino-4-methylpyridine

While a specific, published, step-by-step protocol for the synthesis of **2-Benzylamino-4-methylpyridine** is not readily available, two primary and highly plausible synthetic routes can be proposed based on standard organic chemistry transformations: N-Alkylation and Reductive Amination.

Synthetic Route 1: N-Alkylation of 2-Amino-4-methylpyridine

This method involves the direct reaction of 2-amino-4-methylpyridine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.



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Caption: N-Alkylation pathway for the synthesis of **2-Benzylamino-4-methylpyridine**.

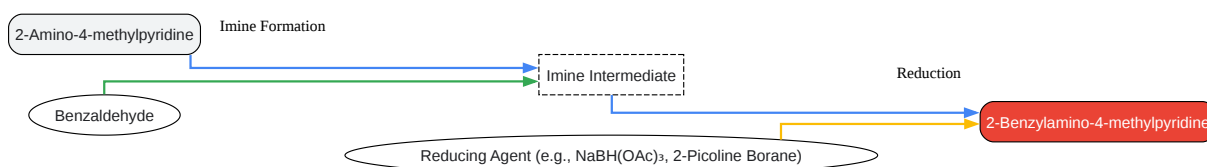
Experimental Protocol (Plausible):

- **Reaction Setup:** To a solution of 2-amino-4-methylpyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, 1.5 eq).

- Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the reaction mixture at room temperature.
- Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthetic Route 2: Reductive Amination

This two-step, one-pot procedure involves the formation of an imine intermediate from 2-amino-4-methylpyridine and benzaldehyde, followed by its reduction to the target amine.



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Caption: Reductive amination pathway for the synthesis of **2-Benzylamino-4-methylpyridine**.

Experimental Protocol (Adapted from a similar procedure[5]):

- Imine Formation: To a stirred solution of 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and water, add benzaldehyde (1.0 eq). Stir the solution at room temperature for a designated period (e.g., 1-4 hours) to allow for imine formation.

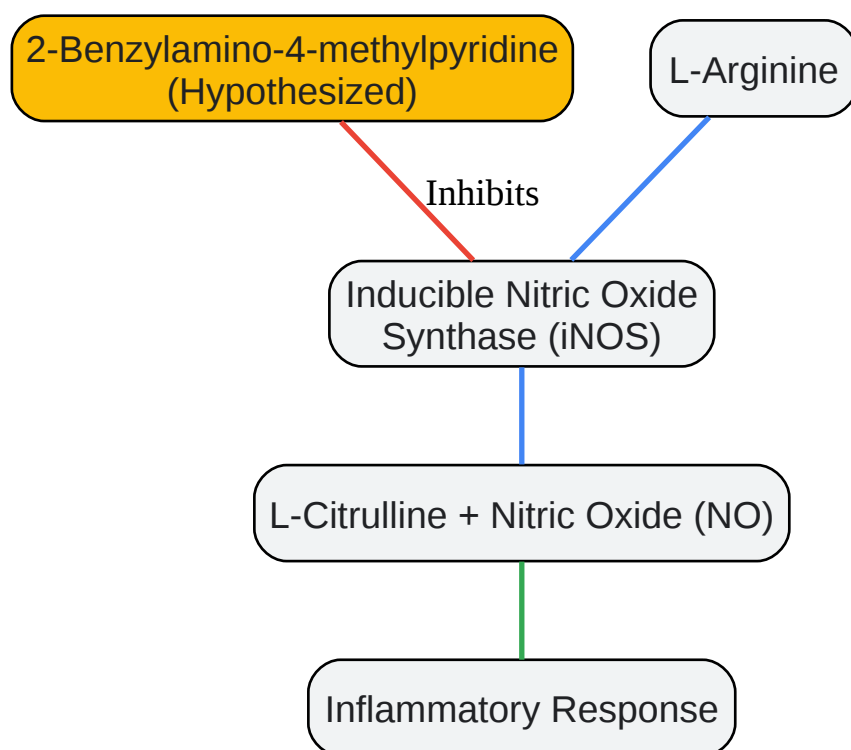
- **Reduction:** To the reaction mixture, add a reducing agent such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, 1.2 eq) or 2-picoline borane complex (1.0 eq) in portions.[5][6] Continue stirring at room temperature and monitor the reaction by TLC.
- **Work-up:** Once the reaction is complete, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.
- **Purification:** Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography.

Potential Biological Activities and Mechanism of Action

Direct studies on the biological activity of **2-Benzylamino-4-methylpyridine** are not available in the public domain. However, based on the known pharmacology of its structural components, several potential activities can be inferred.

Nitric Oxide Synthase (NOS) Inhibition

The precursor, 2-amino-4-methylpyridine, is a known inhibitor of inducible nitric oxide synthase (iNOS).[3] It is plausible that the N-benzyl derivative may retain or have modified activity at this target. Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions.



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Caption: Hypothesized mechanism of action via inhibition of inducible nitric oxide synthase.

Other Potential Activities

The broader class of 2-aminopyridine derivatives has been associated with a wide array of pharmacological effects, including:

- Anticancer Activity: As histone deacetylase (HDAC) inhibitors.[7]
- Neuroprotective Effects: Through acetylcholinesterase (AChE) inhibition.[1]
- Antimicrobial Activity.[8]

Further screening would be required to determine if **2-Benzylamino-4-methylpyridine** exhibits any of these activities.

Proposed Experimental Protocols for Biological Evaluation

The following are detailed, plausible protocols for assessing the potential biological activities of **2-Benzylamino-4-methylpyridine**.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is designed to determine the inhibitory activity of the compound against inducible NOS.

Table 3: Experimental Protocol for In Vitro NOS Inhibition Assay

| Step | Procedure |
|-------------------------------------|--|
| 1. Enzyme and Substrate Preparation | Prepare solutions of recombinant human iNOS enzyme and the substrate, L-[¹⁴ C]arginine, in a suitable assay buffer (e.g., HEPES buffer, pH 7.4). |
| 2. Compound Preparation | Prepare a stock solution of 2-Benzylamino-4-methylpyridine in DMSO and perform serial dilutions to obtain a range of test concentrations. |
| 3. Assay Reaction | In a microplate, combine the iNOS enzyme, a cofactor solution (containing NADPH, FAD, FMN, and tetrahydrobiopterin), and the test compound or vehicle control (DMSO). |
| 4. Initiation and Incubation | Initiate the reaction by adding L-[¹⁴ C]arginine. Incubate the plate at 37 °C for a specified time (e.g., 30 minutes). |
| 5. Termination and Separation | Stop the reaction by adding a stop buffer containing a cation-exchange resin (e.g., Dowex 50W). The resin will bind the unreacted L-[¹⁴ C]arginine, while the product, L-[¹⁴ C]citrulline, remains in the supernatant. |
| 6. Quantification | Centrifuge the plate and transfer an aliquot of the supernatant to a scintillation vial. Add scintillation cocktail and quantify the amount of L-[¹⁴ C]citrulline produced using a scintillation counter. |
| 7. Data Analysis | Calculate the percentage of inhibition for each compound concentration and determine the IC ₅₀ value by fitting the data to a dose-response curve. |

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for inhibitors of acetylcholinesterase.

Table 4: Experimental Protocol for In Vitro AChE Inhibition Assay

| Step | Procedure |
|-------------------------|---|
| 1. Reagent Preparation | Prepare solutions of acetylcholinesterase (AChE) from a suitable source (e.g., electric eel), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) in a phosphate buffer (pH 8.0). |
| 2. Compound Preparation | Prepare a stock solution of 2-Benzylamino-4-methylpyridine in DMSO and create serial dilutions. |
| 3. Assay Setup | In a 96-well plate, add the buffer, the test compound or vehicle control, and the AChE enzyme solution. Incubate at room temperature for a short period (e.g., 15 minutes). |
| 4. Reaction Initiation | Add DTNB and ATCI to initiate the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). |
| 5. Measurement | Immediately measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) over time using a microplate reader. |
| 6. Data Analysis | Calculate the rate of the reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC ₅₀ value. |

Conclusion

2-Benzylamino-4-methylpyridine is a research chemical with a promising structural framework based on the pharmacologically significant 2-aminopyridine scaffold. While direct experimental data for this compound is scarce, this technical guide provides a solid foundation for its further investigation. The proposed synthetic routes are robust and based on well-established chemical principles. The potential biological activities, inferred from structurally related compounds, offer exciting avenues for future research, particularly in the areas of inflammation and neurodegenerative diseases. The detailed experimental protocols provided herein are intended to facilitate the exploration of this compound's therapeutic potential by the scientific community. As with any research chemical, all handling and experimentation should be conducted with appropriate safety precautions and a thorough review of the available safety data.

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